6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one
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Overview
Description
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a morpholinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH followed by selective intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting alpha1-adrenergic receptors.
Pharmacology: It is used in the development of drugs for treating various neurological and psychiatric conditions.
Biochemistry: It is involved in studies related to receptor binding and molecular dynamics.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues. The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-Dimethylphenyl)-6-((4-(p-tolyl)piperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}morpholin-3-one is unique due to its specific substitution pattern and the presence of both piperazine and morpholinone moieties. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]morpholin-3-one |
InChI |
InChI=1S/C17H25N3O2/c1-13-4-3-5-16(14(13)2)20-8-6-19(7-9-20)11-15-10-18-17(21)12-22-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
InChI Key |
QGNUJHJIXHHXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CNC(=O)CO3)C |
Origin of Product |
United States |
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